

Application Note: GC-MS Analysis of trans-2-Octen-1-ol

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Compound of Interest

Compound Name: *Trans-2-octen-1-ol*

Cat. No.: B096542

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Abstract

This application note provides a detailed protocol for the analysis of **trans-2-octen-1-ol** in liquid matrices using Gas Chromatography-Mass Spectrometry (GC-MS). **trans-2-Octen-1-ol** is a volatile organic compound of interest in the food, beverage, and fragrance industries, contributing to the sensory profile of various products. The methodology outlined below details sample preparation, GC-MS instrument parameters, and data analysis for the accurate identification and quantification of this compound. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

trans-2-Octen-1-ol is a fatty alcohol that imparts characteristic green, fatty, and mushroom-like aromas. Its presence and concentration can significantly impact the flavor and bouquet of consumer products. Therefore, a robust and reliable analytical method for its determination is crucial for quality assessment and product development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification. This protocol describes a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS for the analysis of **trans-2-octen-1-ol**.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile compounds from liquid samples such as wine or other beverages.

Materials:

- 20 mL headspace vials with PTFE/silicone septa
- Solid-Phase Microextraction (SPME) fiber assembly: 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.
- Sodium chloride (NaCl), analytical grade
- Internal Standard (IS) solution: 2-octanol at 1 mg/L in ethanol.
- Heating stirrer or water bath with stirring capabilities.

Procedure:

- Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
- Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
- Spike the sample with 50 μL of the 1 mg/L 2-octanol internal standard solution.
- Immediately seal the vial with the cap and septum.
- Place the vial in a heating stirrer or water bath set to 40°C.
- Pre-condition the SPME fiber by exposing it to the headspace above the sample for 15 minutes at 40°C.
- Expose the SPME fiber to the headspace for 40 minutes at 40°C with constant stirring (e.g., 800 rpm) to allow for the adsorption of volatile compounds.

- After extraction, immediately desorb the analytes by inserting the SPME fiber into the GC injector.

GC-MS Parameters

Gas Chromatograph (GC):

- Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Injector Temperature: 250°C.
- Injection Mode: Splitless for 3 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes.
 - Ramp 1: Increase to 240°C at a rate of 2°C/min.
 - Hold at 240°C for 10 minutes.

Mass Spectrometer (MS):

- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 250°C.
- Acquisition Mode: Full scan from m/z 30 to 350 for identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.
- Solvent Delay: 4 minutes.

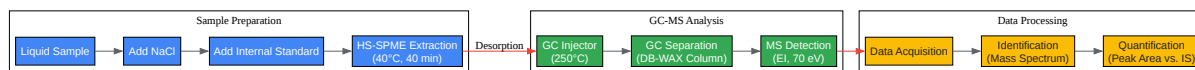
Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of **trans-2-octen-1-ol** in different wine samples. This data is for illustrative purposes to demonstrate how results can be presented.

Sample ID	Matrix	trans-2-Octen-1-ol Concentration (µg/L)	Internal Standard (2-octanol) Peak Area
Wine A	White Wine	15.2	1,254,321
Wine B	Red Wine	8.7	1,233,456
Wine C	Rosé Wine	22.5	1,267,890
Spiked Sample	White Wine	48.9 (50 µg/L spike)	1,245,678
Blank	Deionized Water	Not Detected	1,250,000

Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of **trans-2-octen-1-ol**.



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